PTP1B Inhibition Potency: Deacetyleupaserrin vs. Suramin
Deacetyleupaserrin inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 2.80E+4 nM (28 µM) [1]. In contrast, suramin—a well-characterized PTP1B inhibitor—exhibits an IC50 of 9.5 µM under comparable assay conditions [2]. This represents a 2.95-fold lower potency for deacetyleupaserrin relative to suramin. The differential inhibitory activity indicates that deacetyleupaserrin targets PTP1B with distinct efficacy, which may be advantageous in experimental contexts where partial inhibition or a specific kinetic profile is desired.
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 28 µM (2.80E+4 nM) |
| Comparator Or Baseline | Suramin: 9.5 µM |
| Quantified Difference | 2.95-fold lower potency (28 vs. 9.5 µM) |
| Conditions | Inhibition of human recombinant PTP1B using pNPP as substrate, incubated 30 mins (deacetyleupaserrin); Malachite green assay (suramin) |
Why This Matters
This quantitative difference defines a specific PTP1B inhibitory profile that cannot be replicated by suramin or other common PTP1B inhibitors, guiding selection for studies requiring distinct potency or target engagement characteristics.
- [1] BindingDB. (n.d.). BDBM50586764: Deacetyleupaserrin binding data (IC50 = 2.80E+4 nM for PTP1B). View Source
- [2] Abcam. (2026). PTP1B Inhibitor Screening Assay Kit (ab139465). Suramin IC50 = 9.5 µM. View Source
